3-((1-(Benzo[d][1,3]dioxole-5-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a benzo[d][1,3]dioxole-5-carbonyl group, a piperidin-3-yl group, an oxy group, and a pyrazine-2-carbonitrile group .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of several functional groups. The benzo[d][1,3]dioxole-5-carbonyl group, for example, is a benzene derivative and a heterocyclic compound containing the methylenedioxy functional group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, 1,3-Benzodioxole, a component of this compound, is a colorless liquid with a density of 1.064 g cm^−3 and a boiling point of 172–173 °C .Scientific Research Applications
Synthesis and Antioxidant Properties
A study by Salem and Errayes (2016) utilized a related compound, 4-(Benzo[d][1,3]dioxol-5-yl)-2-hydrazinyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile, to construct fused and non-fused heterocyclic systems. These compounds showed potent antioxidant activity (M. Salem & Asma Omar Errayes, 2016).
Synthesis and Characterization for Antimicrobial Activities
Elewa et al. (2021) synthesized a compound involving a similar structure, which was evaluated for antibacterial and antitumor activities. The study highlighted the potential use of these compounds in developing new antimicrobial and anticancer agents (Safaa I. Elewa et al., 2021).
Antioxidant Activity of Fused Heterocyclic Compounds
Another study by Salem et al. (2015) explored the antioxidant activities of novel compounds derived from a similar structure. These compounds were characterized and investigated for their antioxidant potential, highlighting their possible use in pharmacological applications (M. Salem et al., 2015).
Virtual Screening and Pharmacokinetic Characterization
Wang et al. (2011) conducted virtual screening targeting the urokinase receptor and synthesized analogs, demonstrating their potential in inhibiting breast cancer cell invasion and migration. This research provides insights into the compound's relevance in cancer treatment (F. Wang et al., 2011).
Synthesis and Biological Evaluations of Antitumor Hybrid Molecules
In 2017, Lu et al. designed and synthesized novel hybrid molecules with a structure related to the compound . These molecules showed moderate cytotoxicity against various cancer cell lines, indicating potential antitumor applications (Yuanyuan Lu et al., 2017).
Mechanism of Action
Target of Action
It is known that many compounds containing the methylenedioxyphenyl group, such as this one, are bioactive .
Mode of Action
Compounds with similar structures have been found to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
It is known that many compounds containing the methylenedioxyphenyl group, such as this one, are bioactive and can affect various biochemical pathways .
Result of Action
Compounds with similar structures have been found to have antiproliferative effects .
Properties
IUPAC Name |
3-[1-(1,3-benzodioxole-5-carbonyl)piperidin-3-yl]oxypyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O4/c19-9-14-17(21-6-5-20-14)26-13-2-1-7-22(10-13)18(23)12-3-4-15-16(8-12)25-11-24-15/h3-6,8,13H,1-2,7,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXTHSXBNGRXPGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC3=C(C=C2)OCO3)OC4=NC=CN=C4C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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